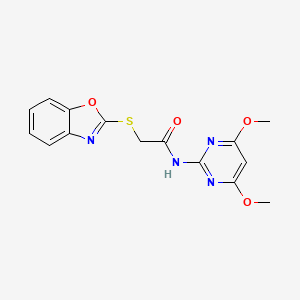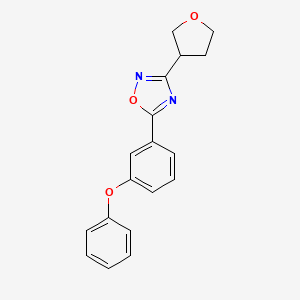![molecular formula C25H22N4O2 B5578392 2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)
2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section aims to provide an overview of research related to pyrrolo[2,3-d]pyrimidin-4-yl derivatives, which are of significant interest due to their diverse pharmacological activities and applications in chemical synthesis. These compounds, including variations like "2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol," are studied for their potential as inhibitors, their structural characteristics, and their reactivity under various conditions.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4-yl derivatives often involves multi-step reactions, starting from simple precursors like substituted acetophenones, and employing methods such as the reaction with aminoethanol derivatives. An example includes the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives through reactions involving ketene dithioacetal and aminoethanol or l-amino-2-propanol, leading to the corresponding substituted 2-methyleneoxazolidines utilized in further synthetic steps (Ravi Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and interactions within the crystal lattice. For instance, the structure of similar amino alcohol ligands useful in asymmetric catalysis has been elucidated, highlighting the presence of intramolecular hydrogen bonds that can influence reactivity and stereochemical outcomes of reactions (E. Reinheimer et al., 2012).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidin-4-yl derivatives participate in various chemical reactions, reflecting their reactivity and potential application in synthetic chemistry. For example, their reactions with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII have been studied, revealing the potential of such compounds to act as ligands in coordination chemistry and their interactions with metal ions (Z. Mardani et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Transformations
Research on furans and pyrroles underscores their importance as synthons in chemical synthesis, found extensively in natural products, pharmaceutical agents, and materials. Techniques for preparing 2-substituted 3-furfurals from 3-furfural via organolithium, Grignard, and organozinc reagents, followed by novel oxidative rearrangement, illustrate advanced methodologies for creating complex molecules with potential applications in material science and pharmaceuticals (Kelly et al., 2008). Such synthetic strategies could be relevant for modifying the given compound to enhance its application scope.
Pharmacological Activities
Compounds structurally related to pyrimidines have shown a wide range of biological activities. For instance, derivatives of pyrimidin-4-ones, akin to the core structure of the compound , have displayed antiviral activity (Legraverend et al., 1985). This suggests potential research applications of the compound in developing new antiviral agents, provided that it shares similar pharmacophore features.
Material Science and Catalysis
The utilization of phosphino groups in peptide chemistry, as demonstrated by the use of 2-(diphenylphosphino)ethyl group for carboxyl-protection, highlights the compound's potential application in material science and catalysis. The ease of introduction and removal under mild conditions suggests its utility in synthesizing complex peptides and polymers with precise structural requirements (Chantreux et al., 1984).
Molecular Docking and Drug Design
Complexation studies involving aminoethanol derivatives with metals have revealed insights into molecular docking and ligand design, particularly in creating compounds with specific biological activities. For example, complexes formed with copper and cadmium have been characterized and analyzed for interaction with biomolecules, suggesting applications in designing metal-based drugs and understanding their interaction mechanisms at the molecular level (Mardani et al., 2019).
Wirkmechanismus
The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Zukünftige Richtungen
The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds have potential as antitumor agents , suggesting that future research could focus on further optimizing these compounds and evaluating their efficacy in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
2-[[7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-14-13-26-24-22-21(18-8-3-1-4-9-18)23(19-10-5-2-6-11-19)29(25(22)28-17-27-24)16-20-12-7-15-31-20/h1-12,15,17,30H,13-14,16H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUQKIQEFGKYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)NCCO)CC4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)